![molecular formula C21H20FN5O2S B2730992 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide CAS No. 1111038-89-1](/img/structure/B2730992.png)
2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide
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Overview
Description
The compound “2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are known for their broad range of biological activities, including antifungal, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular properties .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of a triazoloquinazoline amine with different amines and triazole-2-thiol . The synthesis of these compounds often involves the use of a catalyst and a suitable solvent .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. The compound can undergo various reactions depending on the conditions and reagents used . For instance, it can participate in cyclocondensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The compound’s solubility can be determined using various solvents, and its stability can be assessed under different conditions .Scientific Research Applications
Antiviral Activity
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which include the compound , have been synthesized as potential antiviral agents . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .
Antimicrobial Activity
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have demonstrated antimicrobial activities . Compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .
Cytotoxicity
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been tested for cytotoxicity . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .
Anticancer Activity
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been associated with anticancer activity . Six of the synthesized derivatives showed promising active derivatives with IC 50 values ranging from 1.9 to 6.4 μM on MDA-MB 231 cell line .
A2B Receptor Antagonism
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been associated with A2B receptor antagonism . The A2B receptors may mediate pathophysiological conditions associated with the cumulative level of adenosine as in the case of tumors and ischemia .
DNA Intercalation
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been associated with DNA intercalation activities . These activities are important in the context of anticancer agents .
Mechanism of Action
Safety and Hazards
As with any chemical compound, safety and hazards are important considerations. While specific safety and hazard data for this compound may not be readily available, it is generally advisable to handle it with care, using appropriate personal protective equipment. It’s also important to dispose of it properly to minimize environmental impact .
Future Directions
Given the broad range of biological activities of 1,2,4-triazoles, there is potential for further exploration of this compound and its derivatives in drug design and development . Future research could focus on optimizing its synthesis, improving its efficacy, reducing potential side effects, and exploring its mechanism of action in greater detail .
properties
IUPAC Name |
2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c1-13(2)23-18(28)12-30-21-25-24-20-26(11-14-7-9-15(22)10-8-14)19(29)16-5-3-4-6-17(16)27(20)21/h3-10,13H,11-12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARCLHKOZAKXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide |
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